molecular formula C17H19N5O2 B5439956 2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-ethoxyphenyl)acetamide

2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B5439956
M. Wt: 325.4 g/mol
InChI Key: JAYUWXWBZRUZSS-UHFFFAOYSA-N
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Description

The compound “2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-ethoxyphenyl)acetamide” belongs to a class of compounds known as [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are interesting and have been studied due to their valuable biological properties .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be achieved under green chemistry conditions via a multicomponent reaction . Another method involves the use of a Biginelli-like multicomponent reaction .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is characterized by a fused triazole and pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are typically multicomponent reactions .

Scientific Research Applications

Medicinal Chemistry and Antiviral Agents

TZP is a privileged structure in medicinal chemistry, particularly for designing and synthesizing novel anti-infective agents. Researchers have focused on TZP-based compounds as inhibitors of RNA viruses, including influenza virus (IV). Notably, TZP analogues have been explored for their ability to inhibit RNA-dependent RNA polymerase (RdRP) PA–PB1 subunit interaction . These compounds hold promise as potential antiviral agents.

Antibacterial Activity

While TZP’s primary focus has been on antiviral applications, recent studies have also investigated its antibacterial properties. Novel TZP derivatives demonstrated promising antibacterial activity against standard bacteria and multidrug-resistant (MDR) clinical isolates. Compared to reference drugs like cephalothin and chloramphenicol, these compounds exhibited better MIC (minimum inhibitory concentration) values against MDR strains .

Regioselective Synthesis

Researchers have developed regioselective one-pot procedures for TZP synthesis. By utilizing a Biginelli-like multicomponent reaction (MCR), they identified finely tunable conditions to synthesize C-6 ester-substituted amino-TZP analogues. Acidic conditions favored the synthesis of 5-aryl-7-methyl C-6-substituted TZPs, while neutral ionic liquids shifted the regioselectivity towards 7-aryl-5-methyl derivatives .

Influenza Virus RNA Polymerase Inhibition

Compound 20, based on the TZP scaffold, demonstrated a very promising ability to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization. This finding highlights TZP’s potential as an anti-influenza agent .

Green Synthesis

A simple and environmentally friendly methodology has been developed for the synthesis of 3-aryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines in water. This oxidative cyclization approach provides an efficient route to TZP derivatives .

Pharmacokinetic Properties

Beyond its biological activities, TZP benefits from favorable pharmacokinetic properties. Researchers continue to explore its potential in various therapeutic contexts .

Mechanism of Action

While the specific mechanism of action for “2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-ethoxyphenyl)acetamide” is not known, related compounds have shown promising antibacterial activity against some standard bacteria and multidrug resistant (MDR) clinical isolates .

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of “2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-ethoxyphenyl)acetamide” and related compounds. This could include developing more efficient synthesis methods, studying their mechanisms of action, and evaluating their potential as therapeutic agents .

properties

IUPAC Name

2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-4-24-14-7-5-13(6-8-14)19-16(23)10-15-20-17-18-11(2)9-12(3)22(17)21-15/h5-9H,4,10H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYUWXWBZRUZSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=NN3C(=CC(=NC3=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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